Benzo[d]oxazole-5-carboxylic acid
Overview
Description
Benzo[d]oxazole-5-carboxylic acid is a compound of interest in various fields of chemistry due to its unique structure and potential applications. This analysis focuses on the synthesis and characterization of this compound, excluding its drug use, dosage, and side effects information.
Synthesis Analysis
The synthesis of Benzo[d]oxazole derivatives involves catalyzed cyclization reactions. A notable method includes the use of ruthenium(II) porphyrin-copper chloride catalyzed cyclization, which is performed under mild conditions using benzene carboxylic acids and phenylethenes or phenylacetylenes. This process yields oxazole or oxazoline derivatives through the formation of an intermolecular C-N bond and an intramolecular C-O bond (Zhong et al., 2012).
Molecular Structure Analysis
The molecular structure of Benzo[d]oxazole derivatives can be confirmed through methods like single crystal X-ray diffraction. This technique has been used to unambiguously determine the structure of these compounds, showcasing their potential as anticancer agents (Tangellamudi et al., 2018).
Chemical Reactions and Properties
Benzo[d]oxazole and its derivatives are synthesized from carboxylic acids using various catalytic methods. Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate and para-toluenesulfonic acid under microwave irradiation offer a metal-free catalytic route for creating 2-substituted benzoxazoles from N-protected amino acids and carboxylic acids, demonstrating the versatility of these compounds in chemical synthesis (Dev et al., 2016).
Physical Properties Analysis
The physical properties of Benzo[d]oxazole derivatives, such as solubility and melting points, are crucial for their application in various chemical processes. These properties are often influenced by the specific substituents on the benzo[d]oxazole core and can be tailored through synthetic modifications to suit particular applications.
Chemical Properties Analysis
Benzo[d]oxazole derivatives exhibit a range of chemical properties, including reactivity towards different types of chemical reactions. For instance, the synthesis of 2-(benzhydrylthio)benzo[d]oxazole, an antimalarial drug, demonstrates the compound's utility in pharmaceutical synthesis, offering rapid production and high yield under specific conditions (Ramanjaneyulu et al., 2020).
Scientific Research Applications
Synthesis and Structural Analysis : A study presented a novel method for synthesizing 5-substituted oxazole-4-carboxylic acid esters, applicable to various carboxylic acids, including benzo[d]oxazole derivatives (Tormyshev et al., 2006). Additionally, the crystal structure of a benzo[d]oxazole-related compound was determined using single crystal X-ray diffraction, supplemented by IR, NMR, and microanalyses (Marjani, 2013).
Anticancer Potential : Research on 2-Aryl 5-hydroxy benzo[d]oxazoles, designed as potential anticancer agents, showed that some derivatives exhibited selective growth inhibition of cancer cells with promising IC50 values (Tangellamudi et al., 2018).
Blood Platelet Aggregation Inhibition : Studies on methyl 5-substituted oxazole-4-carboxylates revealed their inhibitory activity on blood platelet aggregation, with some compounds showing activity comparable to aspirin (Ozaki et al., 1983).
Catalyzed Synthesis of Oxazole Derivatives : Research involving ruthenium(II) porphyrin-copper chloride catalyzed cyclization developed a synthesis method for 2,5-disubstituted oxazoles and oxazolines (Zhong et al., 2012).
Diversity-Oriented Synthesis : A diversity-oriented synthetic approach was employed for benzo[d]oxazol-5-yl-1H-benzo[d]imidazole, demonstrating its utility in drug discovery programs (Chanda et al., 2012).
Antifungal Activity : A study synthesized benzo[d]oxazole-4,7-diones and evaluated them for antifungal activity, with many compounds showing promising results (Ryu et al., 2009).
Mechanism of Action
Target of Action
Benzo[d]oxazole-5-carboxylic acid, also known as 1,3-BENZOXAZOLE-5-CARBOXYLIC ACID, has been found to target Bcl-2 proteins . Bcl-2 proteins are a family of proteins involved in the response to apoptosis, or programmed cell death. They play a crucial role in regulating cell death by either inducing (pro-apoptotic) or inhibiting (anti-apoptotic) apoptosis .
Mode of Action
The compound interacts with its targets, the Bcl-2 proteins, and inhibits their activity . This inhibition leads to an increase in apoptosis, particularly in cancer cells . The compound has been found to increase the expression level of caspase-3, a key enzyme in the execution-phase of cell apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the apoptotic pathway . By inhibiting Bcl-2 proteins, the compound disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell. This disruption can lead to an increase in apoptosis, thereby limiting the proliferation of cancer cells .
Result of Action
The result of this compound’s action is an increase in apoptosis, particularly in cancer cells . This increase in apoptosis can limit the proliferation of these cells, potentially slowing the progression of the disease .
Safety and Hazards
The safety information for Benzo[d]oxazole-5-carboxylic acid indicates that it is hazardous. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
1,3-benzoxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)5-1-2-7-6(3-5)9-4-12-7/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBOXEGAWJHKIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597314 | |
Record name | 1,3-Benzoxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15112-41-1 | |
Record name | 1,3-Benzoxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,3-Benzoxazole-5-carboxylic acid interact with GOAT and what are the downstream effects?
A1: The research article identifies 2-[(2,4-dichlorobenzyl)sulfanyl]-1,3-benzoxazole-5-carboxylic acid (compound A, a derivative of 1,3-Benzoxazole-5-carboxylic acid) as a GOAT inhibitor discovered through high-throughput screening. [] While the exact binding mechanism isn't detailed, both compound A and the subsequently developed lead compound B ((4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acid) demonstrate competitive inhibition against octanoyl-CoA, a substrate essential for GOAT's enzymatic activity. [] This inhibition directly hinders GOAT's ability to acylate des-acyl ghrelin, effectively reducing the production of acyl ghrelin. [] As acyl ghrelin is implicated in appetite regulation and metabolism, inhibiting its production through GOAT inhibition is proposed as a potential strategy for anti-obesity therapies. []
Q2: What is known about the structure-activity relationship (SAR) of 1,3-Benzoxazole-5-carboxylic acid derivatives in the context of GOAT inhibition?
A2: The provided research highlights the discovery of 2-[(2,4-dichlorobenzyl)sulfanyl]-1,3-benzoxazole-5-carboxylic acid (compound A) as a starting point for GOAT inhibitor development. [] While specific SAR details aren't extensively discussed, the researchers transitioned from compound A to the lead compound B ((4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acid), indicating structural modifications impacting inhibitory potency. [] This suggests further research exploring variations in the 1,3-Benzoxazole-5-carboxylic acid scaffold and its substituents is crucial for optimizing GOAT inhibitory activity and potentially uncovering more potent and selective inhibitors. []
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